[2-(butan-2-ylsulfanylmethyl)phenyl] N-methylcarbamate
Overview
Description
[2-(butan-2-ylsulfanylmethyl)phenyl] N-methylcarbamate: is an organic compound that belongs to the class of carbamates. Carbamates are widely known for their applications in agriculture as pesticides and in medicine as drugs. This particular compound is characterized by the presence of a phenyl ring substituted with a butan-2-ylsulfanylmethyl group and an N-methylcarbamate group.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [2-(butan-2-ylsulfanylmethyl)phenyl] N-methylcarbamate typically involves the reaction of 2-(butan-2-ylsulfanylmethyl)phenol with methyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired carbamate product. The reaction can be represented as follows:
2-(butan-2-ylsulfanylmethyl)phenol+methyl isocyanate→[2-(butan-2-ylsulfanylmethyl)phenyl] N-methylcarbamate
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbamate group to an amine group.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, introducing various substituents onto the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Chemistry: In chemistry, [2-(butan-2-ylsulfanylmethyl)phenyl] N-methylcarbamate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various chemical modifications, making it valuable in synthetic organic chemistry.
Medicine: In medicine, carbamates are known for their use as drugs, particularly as inhibitors of acetylcholinesterase
Industry: Industrially, the compound can be used in the formulation of pesticides and herbicides due to its potential bioactivity against pests and weeds.
Mechanism of Action
The mechanism of action of [2-(butan-2-ylsulfanylmethyl)phenyl] N-methylcarbamate involves the inhibition of enzymes, particularly those with active serine residues. The carbamate group forms a covalent bond with the serine residue, leading to the inactivation of the enzyme. This mechanism is similar to that of other carbamate-based inhibitors.
Comparison with Similar Compounds
2-(4-methylsulfonylphenyl) indole derivatives: These compounds also contain a sulfur atom and a phenyl ring, making them structurally similar.
Sulfonimidates: These compounds have a sulfur atom bonded to nitrogen and oxygen, similar to the sulfur-containing group in [2-(butan-2-ylsulfanylmethyl)phenyl] N-methylcarbamate.
Uniqueness: The uniqueness of this compound lies in its specific substitution pattern on the phenyl ring and the presence of both a sulfur-containing group and a carbamate group. This combination of functional groups provides distinct chemical reactivity and potential bioactivity compared to other similar compounds.
Properties
IUPAC Name |
[2-(butan-2-ylsulfanylmethyl)phenyl] N-methylcarbamate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19NO2S/c1-4-10(2)17-9-11-7-5-6-8-12(11)16-13(15)14-3/h5-8,10H,4,9H2,1-3H3,(H,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WOITVPDNMXPMAQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SCC1=CC=CC=C1OC(=O)NC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19NO2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.36 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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